molecular formula C11H12F2O2 B6243916 1-(2,4-difluorophenyl)-3-ethoxypropan-2-one CAS No. 1480060-50-1

1-(2,4-difluorophenyl)-3-ethoxypropan-2-one

Cat. No.: B6243916
CAS No.: 1480060-50-1
M. Wt: 214.2
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Description

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one is an organic compound characterized by the presence of a difluorophenyl group attached to a propanone backbone with an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, followed by cyclization and subsequent hydrolysis to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-ethoxypropan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The difluorophenyl group can enhance the compound’s binding affinity and specificity, while the ethoxy group may affect its solubility and bioavailability.

Comparison with Similar Compounds

    1-(2,4-Difluorophenyl)-2-propanone: Similar structure but lacks the ethoxy group, which may affect its reactivity and applications.

    1-(3,4-Difluorophenyl)-3-ethoxypropan-2-one: Positional isomer with different substitution pattern on the phenyl ring, leading to variations in chemical behavior and applications.

This detailed overview provides a comprehensive understanding of 1-(2,4-difluorophenyl)-3-ethoxypropan-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1480060-50-1

Molecular Formula

C11H12F2O2

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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